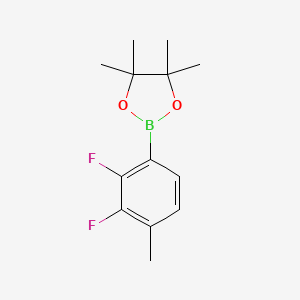

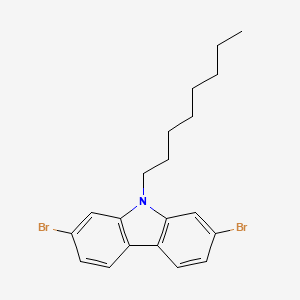

Methyl 3-(bromomethyl)-5-fluorobenzoate

概要

説明

Methyl 3-(bromomethyl)benzoate is a chemical compound used in organic synthesis. It is also known as 3-(Bromomethyl)benzoic acid methyl ester . The empirical formula of this compound is C9H9BrO2 .

Synthesis Analysis

Methyl 3-(bromomethyl)benzoate and related compounds can be synthesized through various chemical reactions involving bromination, esterification, and interactions with different aldehydes and reagents. A notable synthesis approach involves reacting methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions. Another synthesis path includes the reaction of methyl 3-bromomethylbut-3-enoate with various aldehydes in the presence of zinc .Molecular Structure Analysis

The molecular structure of methyl 3-(bromomethyl)benzoate can be elucidated through crystallographic studies. These studies provide insights into the two-dimensional architectures formed by these compounds, emphasizing the role of bromo and methoxymethoxy groups in the overall molecular conformation.Chemical Reactions Analysis

Methyl 3-(bromomethyl)benzoate participates in various chemical reactions, including condensation with aldehydes, reactions with tributylchlorostannane, and interactions with zinc complexes to form α-methylene-γ-lactones. These reactions highlight the compound’s reactivity and potential as a precursor for further synthetic applications.Physical And Chemical Properties Analysis

Methyl 3-(bromomethyl)benzoate is a solid with a molecular weight of 229.07 g/mol . It has a boiling point of 112-114 °C/3 mmHg and a melting point of 41-45 °C. The compound’s reactivity and interactions with other compounds can be influenced by the presence of bromomethyl and benzoate groups.科学的研究の応用

Allylation of Ketones

- Scientific Field : Organic Chemistry

- Summary of the Application : Methyl 3-(bromomethyl)-5-fluorobenzoate has been used in the allylation of structurally diverse ketones . This process is a key step in the synthesis of new heterocyclic compounds .

- Methods of Application : The allylation of ketones with methyl 3-(bromomethyl)-5-fluorobenzoate involves the reaction of the ketone with the bromomethyl compound in the presence of a suitable catalyst . The resulting homoallylic alcohols are important compounds for both organic synthesis and the pharmaceutical industry .

- Results or Outcomes : The allylation process has been demonstrated to be efficient, and the products of the reaction have been used in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs .

Synthesis of Other Chemicals

- Scientific Field : Organic Chemistry

- Summary of the Application : Methyl 3-(bromomethyl)-5-fluorobenzoate is used in the organic synthesis of other chemicals .

- Methods of Application : The specific methods of application can vary depending on the target chemical being synthesized .

- Results or Outcomes : The outcomes of these syntheses can vary widely, as the bromomethyl compound can be used to synthesize a variety of different chemicals .

Synthesis of Bioactive Unsaturated Lactones

- Scientific Field : Organic Chemistry

- Summary of the Application : Methyl 3-(bromomethyl)-5-fluorobenzoate has been used in the synthesis of bioactive unsaturated lactones based on Benzo [f]coumarin and its derivatives .

- Methods of Application : The synthesis involves the modification of benzo [f]coumarin derivatives at the keto group via Barbier allylation with methyl 3-(bromomethyl)-5-fluorobenzoate . This is followed by the subsequent formation of a lactone fragment .

- Results or Outcomes : The synthesized benzo [f]coumarin derivatives have been found to exhibit antioxidant properties in model systems based on hydrogen peroxide and sodium hypochlorite . These compounds have been found to affect neither viability nor proliferation of C6 rat glioma cells .

Synthesis of Other Chemicals

- Scientific Field : Organic Chemistry

- Summary of the Application : Methyl 3-(bromomethyl)-5-fluorobenzoate is used in the organic synthesis of other chemicals .

- Methods of Application : The specific methods of application can vary depending on the target chemical being synthesized .

- Results or Outcomes : The outcomes of these syntheses can vary widely, as the bromomethyl compound can be used to synthesize a variety of different chemicals .

Safety And Hazards

Methyl 3-(bromomethyl)benzoate is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

将来の方向性

Methyl 3-(bromomethyl)benzoate is used in organic synthesis of other chemicals . Its reactivity and the presence of functional groups facilitate a wide range of reactions, offering versatility in synthetic chemistry applications. Therefore, it has potential for further exploration in the field of organic synthesis.

特性

IUPAC Name |

methyl 3-(bromomethyl)-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZCUFYQMNZINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(bromomethyl)-5-fluorobenzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1428577.png)